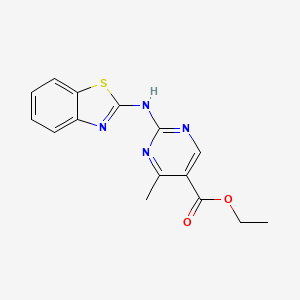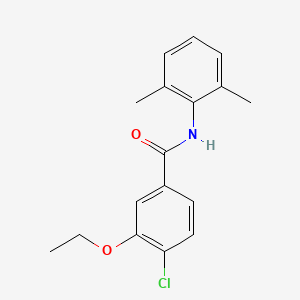
2-furylmethyl 4'-methoxy-3-biphenylcarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-furylmethyl 4'-methoxy-3-biphenylcarboxylate, also known as FMBC, is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the family of biphenylcarboxylates, which have been shown to have a range of biological and pharmacological effects. In
Mechanism of Action
The mechanism of action of 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate involves its ability to bind to specific sites on biomolecules, such as proteins and nucleic acids. This binding can alter the fluorescence properties of the molecule, allowing it to be detected and tracked using fluorescence microscopy. Additionally, this compound has been shown to have some antioxidant and anti-inflammatory properties, although the exact mechanism of these effects is not yet fully understood.
Biochemical and Physiological Effects:
Studies have shown that this compound is relatively non-toxic and does not have any significant effects on cell viability or metabolism. However, it has been shown to have some effects on cellular signaling pathways, particularly those involved in oxidative stress and inflammation. Additionally, this compound has been shown to have some potential as a therapeutic agent for certain diseases, although further research is needed to fully explore this potential.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate as a fluorescent probe is its high sensitivity and specificity for certain biomolecules. Additionally, it is relatively easy to synthesize and can be used in a variety of experimental settings. However, one limitation of this compound is its relatively short half-life, which can limit its usefulness in long-term experiments. Additionally, its fluorescent properties can be affected by certain environmental factors, such as pH and temperature, which can make interpretation of results more challenging.
Future Directions
There are many potential future directions for research on 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate and other biphenylcarboxylates. One area of interest is the development of new synthesis methods that can improve the yield and purity of these compounds. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, there is a need for more research on the limitations and potential pitfalls of using this compound as a fluorescent probe, particularly in long-term experiments and in vivo settings.
Synthesis Methods
The synthesis of 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate involves a multi-step process that begins with the reaction of furfural with benzyl bromide to form 2-furylmethyl benzyl ether. This intermediate is then reacted with 4'-methoxybiphenyl-3-carboxylic acid to yield this compound. The overall yield of this process is around 25%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
2-furylmethyl 4'-methoxy-3-biphenylcarboxylate has been studied for its potential use as a fluorescent probe for imaging biological systems. Specifically, it has been used to label and track the movement of proteins and other biomolecules in live cells. This technique, known as fluorescence microscopy, allows researchers to observe the behavior of these molecules in real-time, providing valuable insights into their function and interactions.
properties
IUPAC Name |
furan-2-ylmethyl 3-(4-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-21-17-9-7-14(8-10-17)15-4-2-5-16(12-15)19(20)23-13-18-6-3-11-22-18/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZBPXSYQVFOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5784105.png)





![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5784148.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}propanohydrazide](/img/structure/B5784158.png)

![7-(difluoromethyl)-N-(2-fluorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5784163.png)
![2-(4-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5784192.png)


